2,3-Dichloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
2,3-Dichloro-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17Cl2NO It is characterized by the presence of two chlorine atoms, a pyrrolidine ring, and a benzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,3-Dichloro-4’-pyrrolidinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzophenone: Lacks the pyrrolidine ring, making it less versatile in certain applications.
4’-Pyrrolidinomethyl benzophenone: Does not have the chlorine atoms, which may affect its reactivity and biological activity.
2,3-Dichloro-4’-aminomethyl benzophenone: Contains an amino group instead of the pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
2,3-Dichloro-4’-pyrrolidinomethyl benzophenone is unique due to the combination of its structural features, including the dichlorophenyl group, the pyrrolidinomethyl group, and the benzophenone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/h3-9H,1-2,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEIJAFFYCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642764 | |
Record name | (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-79-9 | |
Record name | (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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